4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one
CAS No.: 1632364-49-8
Cat. No.: VC4716462
Molecular Formula: C22H22N2O5
Molecular Weight: 394.427
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1632364-49-8 |
|---|---|
| Molecular Formula | C22H22N2O5 |
| Molecular Weight | 394.427 |
| IUPAC Name | 4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]chromen-2-one |
| Standard InChI | InChI=1S/C22H22N2O5/c1-27-17-8-6-16(7-9-17)23-10-12-24(13-11-23)21(25)15-28-20-14-22(26)29-19-5-3-2-4-18(19)20/h2-9,14H,10-13,15H2,1H3 |
| Standard InChI Key | PXSFNCYTRBMMAZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC3=CC(=O)OC4=CC=CC=C43 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one integrates two pharmacologically significant moieties: a 2H-chromen-2-one (coumarin) scaffold and a 4-(4-methoxyphenyl)piperazine group linked via an oxoethoxy bridge. The coumarin system is characterized by a benzopyrone structure, while the piperazine ring introduces nitrogen-based polarity and conformational flexibility .
Structural Insights
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SMILES Representation:
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC3=CC(=O)OC4=CC=CC=C43 -
Hydrogen Bonding: The molecule contains six hydrogen bond acceptors (carbonyl oxygens, ether oxygens, and piperazine nitrogens) and one hydrogen bond donor (the coumarin lactone oxygen).
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Weight | 394.427 g/mol |
| LogP (Partition Coefficient) | Estimated ~3.05 |
| Polar Surface Area | 61.3 Ų |
| Solubility | Low aqueous solubility |
The moderate LogP value suggests balanced lipophilicity, potentially enabling membrane permeability while retaining some water solubility . The polar surface area aligns with molecules capable of moderate blood-brain barrier penetration .
Biological Activities and Mechanistic Hypotheses
Although direct bioactivity data for this compound remains limited, structural analogs suggest potential therapeutic avenues.
Serotonergic Modulation
The 4-(4-methoxyphenyl)piperazine moiety is structurally analogous to ligands of serotonin (5-HT₁A/₂A) and dopamine receptors. Computational docking studies predict moderate affinity for 5-HT₁A receptors (Ki ≈ 50–100 nM) .
Proteolysis-Targeting Chimera (PROTAC) Applications
Patent literature highlights piperazine-coumarin hybrids as potential E3 ubiquitin ligase recruiters in PROTAC systems . The coumarin’s planar structure may facilitate protein binding, while the piperazine linker enables ternary complex formation with target proteins.
Comparative Analysis with Structural Analogs
To contextualize its properties, we compare this compound with related molecules:
This comparison underscores how side chain modifications influence LogP and molecular weight, critical factors in drug-likeness.
Pharmacokinetic and Toxicity Considerations
ADME Profile
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Absorption: Moderate oral bioavailability predicted due to balanced LogP.
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Metabolism: Likely hepatic oxidation via CYP3A4/2D6, with O-demethylation of the methoxy group .
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Excretion: Primarily renal, with glucuronidated metabolites.
Toxicity Risks
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